molecular formula C10H13ClN2O2 B12655883 1-(Morpholinecarbonyl)pyridinium chloride CAS No. 63629-87-8

1-(Morpholinecarbonyl)pyridinium chloride

Katalognummer: B12655883
CAS-Nummer: 63629-87-8
Molekulargewicht: 228.67 g/mol
InChI-Schlüssel: WWYMEJKXTHXZHJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Morpholinecarbonyl)pyridinium chloride: is a heterocyclic organic compound with the molecular formula C₁₀H₁₃ClN₂O₂. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is used primarily in research settings and has various applications in chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Morpholinecarbonyl)pyridinium chloride can be synthesized through the reaction of pyridine with morpholine and phosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory settings. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Morpholinecarbonyl)pyridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1-(Morpholinecarbonyl)pyridinium chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Morpholinecarbonyl)pyridinium chloride involves its interaction with molecular targets in biological systems. The positively charged pyridinium ion can interact with negatively charged cellular components, disrupting normal cellular functions. This interaction can lead to antimicrobial effects by inhibiting the growth of bacteria or fungi. Additionally, the compound’s structure allows it to participate in various chemical reactions, contributing to its diverse range of activities .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

63629-87-8

Molekularformel

C10H13ClN2O2

Molekulargewicht

228.67 g/mol

IUPAC-Name

morpholin-2-yl(pyridin-1-ium-1-yl)methanone;chloride

InChI

InChI=1S/C10H13N2O2.ClH/c13-10(9-8-11-4-7-14-9)12-5-2-1-3-6-12;/h1-3,5-6,9,11H,4,7-8H2;1H/q+1;/p-1

InChI-Schlüssel

WWYMEJKXTHXZHJ-UHFFFAOYSA-M

Kanonische SMILES

C1COC(CN1)C(=O)[N+]2=CC=CC=C2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.